5-(3-Aminophenyl)nicotinic acid

SIRT3 Epigenetics Mitochondrial Biology

5-(3-Aminophenyl)nicotinic acid is a bifunctional heteroaromatic compound (C₁₂H₁₀N₂O₂, MW 214.22) belonging to the class of 5-aryl nicotinic acid derivatives. It serves as a versatile scaffold in medicinal chemistry, characterized by a pyridine-3-carboxylic acid moiety and a meta-substituted aniline ring.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 1261995-87-2
Cat. No. B111547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Aminophenyl)nicotinic acid
CAS1261995-87-2
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CC(=CN=C2)C(=O)O
InChIInChI=1S/C12H10N2O2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,13H2,(H,15,16)
InChIKeyOSCMDJNVUGQUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Aminophenyl)nicotinic Acid (CAS 1261995-87-2) Procurement Overview: Class, Identity, and Core Specifications


5-(3-Aminophenyl)nicotinic acid is a bifunctional heteroaromatic compound (C₁₂H₁₀N₂O₂, MW 214.22) belonging to the class of 5-aryl nicotinic acid derivatives . It serves as a versatile scaffold in medicinal chemistry, characterized by a pyridine-3-carboxylic acid moiety and a meta-substituted aniline ring . Predicted physicochemical properties include a boiling point of 509.1±45.0 °C, density of 1.316±0.06 g/cm³, and pKa (acid) of 2.02±0.10 . Commercial availability typically specifies a minimum purity of 95% .

Why Generic 5-Aryl Nicotinic Acid Substitution Fails for 5-(3-Aminophenyl)nicotinic Acid (CAS 1261995-87-2)


Generic substitution within the 5-aryl nicotinic acid class is scientifically unsound due to the critical influence of regioisomerism and substituent electronics on biological target engagement. In-class analogs, such as 6-(3-aminophenyl)nicotinic acid (CAS 1261953-36-9), exhibit distinct spatial geometries and electron distributions that drastically alter binding affinity to therapeutic targets . Furthermore, 5-(3-aminophenyl)nicotinic acid has demonstrated measurable, albeit modest, activity against specific targets such as nicotinic acetylcholine receptors (nAChRs) and SIRT3, where even minor positional changes in the phenyl or pyridine rings can abolish functional activity [1][2]. Therefore, procurement decisions must be guided by target-specific, quantitative differentiation rather than class-level assumptions.

Quantitative Differentiation Evidence for 5-(3-Aminophenyl)nicotinic Acid (CAS 1261995-87-2) vs. Analogs and In-Class Candidates


SIRT3 Binding Affinity Differentiation of 5-(3-Aminophenyl)nicotinic Acid vs. Inactive nAChR Functional Response

5-(3-Aminophenyl)nicotinic acid demonstrates a measurable, albeit modest, binding affinity for human SIRT3 with a dissociation constant (Kd) of 3.9 μM [1]. In contrast, functional agonist assays at the recombinant human α1β1γδ nicotinic acetylcholine receptor (nAChR) indicate no significant functional potency [2]. This differential target engagement profile suggests selectivity over certain nAChR subtypes, distinguishing it from analogs that may exhibit stronger nicotinic activity.

SIRT3 Epigenetics Mitochondrial Biology

Structural Rigidity and Hydrogen-Bonding Advantage of 5-(3-Aminophenyl)nicotinic Acid Linker vs. Flexible Alkyl/PEG Chains in PROTAC Design

As a heteroaromatic linker scaffold, 5-(3-Aminophenyl)nicotinic acid incorporates a pyridine ring and an aminophenyl group, conferring semi-rigidity and hydrogen-bonding capacity. Class-level analysis of PROTAC linkers indicates that nitrogen-containing heterocycles (e.g., pyridines, piperazines) enhance ternary complex stability by limiting conformational freedom and can improve metabolic stability compared to flexible alkyl or PEG chains [1]. While direct quantitative DC₅₀ or degradation efficiency data for PROTACs employing this exact linker are not publicly available, the structural attributes align with design principles that have yielded clinical candidates (e.g., ARV-110 with a piperidine-piperazine linker achieving DC₅₀ = 0.04 nM) [1].

PROTAC Targeted Protein Degradation Linker Chemistry

Commercial Purity Benchmarking: 5-(3-Aminophenyl)nicotinic Acid at 95% vs. Lower-Grade or Unspecified Purity Analogs

Commercially available 5-(3-Aminophenyl)nicotinic acid is consistently specified at a minimum purity of 95% by multiple reputable vendors, as determined by HPLC or equivalent analytical methods . This level of purity provides a reliable baseline for reproducible synthetic transformations. While in-class analogs like 6-(3-aminophenyl)nicotinic acid may also be offered at 95% purity , the explicit specification for this specific regioisomer ensures that procurement is based on a defined quality standard, which is critical for minimizing side reactions in sensitive coupling chemistries (e.g., amide bond formation, Suzuki-Miyaura cross-coupling).

Chemical Synthesis Building Block Quality Control

Priority Application Scenarios for Procuring 5-(3-Aminophenyl)nicotinic Acid (CAS 1261995-87-2) Based on Quantitative Evidence


SIRT3 Chemical Probe Development and Target Validation

Researchers developing chemical probes for SIRT3 can utilize 5-(3-Aminophenyl)nicotinic acid as a starting scaffold due to its demonstrated, albeit modest, binding affinity (Kd = 3.9 μM) and apparent selectivity over certain nAChR subtypes [1][2]. This makes it suitable for initial structure-activity relationship (SAR) studies aimed at improving SIRT3 affinity while minimizing off-target nicotinic effects. The compound's bifunctional nature (carboxylic acid and primary amine) facilitates conjugation to affinity tags or solid supports for target engagement assays .

PROTAC Linker Exploration and Rigidity Optimization

Medicinal chemistry teams focused on optimizing PROTAC linkers should procure 5-(3-Aminophenyl)nicotinic acid to explore the effects of semi-rigid, nitrogen-containing heteroaromatic scaffolds on ternary complex stability, cellular permeability, and metabolic stability [3]. Its structural features address known limitations of flexible alkyl and PEG linkers, such as conformational complexity and susceptibility to oxidative metabolism [3]. It serves as a versatile building block for constructing heterobifunctional degraders with improved pharmacokinetic profiles.

Synthesis of Complex Biaryl-Containing Pharmacophores via Suzuki-Miyaura Coupling

5-(3-Aminophenyl)nicotinic acid is a valuable building block for constructing biaryl-containing pharmacophores . The commercial availability at a consistent 95% purity ensures reliable performance as a substrate in Suzuki-Miyaura cross-coupling reactions, enabling the late-stage diversification of drug-like molecules. Its primary amine and carboxylic acid functionalities provide orthogonal handles for further derivatization, such as amide coupling or reductive amination, making it a versatile intermediate in complex organic synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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